molecular formula C9H11NS2 B8449952 (Benzylsulfanyl)ethanethioamide CAS No. 337528-89-9

(Benzylsulfanyl)ethanethioamide

Cat. No.: B8449952
CAS No.: 337528-89-9
M. Wt: 197.3 g/mol
InChI Key: XLIHOLCMCXEIHQ-UHFFFAOYSA-N
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Description

(Benzylsulfanyl)ethanethioamide is a sulfur-containing organic compound characterized by a benzylsulfanyl group (-S-CH₂-C₆H₅) attached to an ethanethioamide backbone (-CH₂-CH₂-C(S)NH₂). This article compares this compound with structurally and functionally related compounds, emphasizing synthesis, physicochemical behavior, and biological activity.

Properties

CAS No.

337528-89-9

Molecular Formula

C9H11NS2

Molecular Weight

197.3 g/mol

IUPAC Name

2-benzylsulfanylethanethioamide

InChI

InChI=1S/C9H11NS2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)

InChI Key

XLIHOLCMCXEIHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of (Benzylsulfanyl)ethanethioamide and Analogs
Compound Core Structure Functional Groups Key Features
This compound CH₂-CH₂-C(S)NH₂ Thioamide, benzylsulfanyl Flexible aliphatic chain, H-bonding
2-(Benzylsulfanyl)uracil [4] Uracil ring Benzylsulfanyl, amine, carbonyl Planar heterocycle, π-conjugation
8-Arylhydrazono-purine-6-ones [5,7] Purine ring Benzylsulfanyl, azo, hydrazone Extended conjugation, tautomerism
Sulfanyl-pyrazole Pt complexes [8] Pyrazole-metal complex Benzylsulfanyl, N,N'-ligands Metal coordination, lipophilic groups

Key Observations :

  • Flexibility vs.
  • Electronic Effects : The thioamide group (-C(S)NH₂) can engage in hydrogen bonding and tautomerism, similar to the hydrazone-azo tautomerism observed in purine derivatives .

Comparison with Analogs :

  • Purine Derivatives : Synthesized via diazo coupling of benzylsulfanyl-purines with arenediazonium salts, achieving moderate yields (35–60%) .
  • Metal Complexes : Benzylsulfanyl pyrazole ligands form stable Pt(II)/Pd(II) complexes through sulfur and nitrogen coordination, though cyclohexylsulfanyl analogs exhibit higher cytotoxicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound (Inferred) 2-(Benzylsulfanyl)uracil [4] Pt-Benzylsulfanyl Pyrazole [8]
Solubility Moderate in DMSO/CHCl₃ Low in water, high in DMF Low in polar solvents
Acid Dissociation (pKa) ~8–10 (thioamide deprotonation) ~3–5 (uracil NH groups) N/A
UV-Vis Absorption λ_max ~250–300 nm (thioamide n→π*) λ_max ~320 nm (purine π→π*) Metal-ligand charge transfer

Notable Trends:

  • Lipophilicity : The benzylsulfanyl group enhances lipophilicity across all analogs, impacting membrane permeability in biological systems .
  • Tautomerism: Similar to purine hydrazone-azo tautomers, the thioamide group may exhibit keto-enol or thione-thiol tautomerism, affecting reactivity .

Limitations :

  • Steric Effects : The benzyl group’s bulkiness may hinder target binding compared to smaller substituents (e.g., methylsulfanyl) .

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